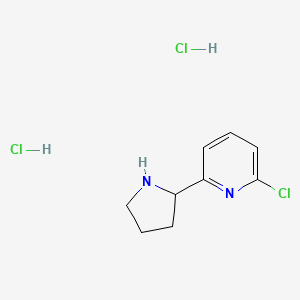![molecular formula C6H3Cl2N3O B13658489 4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features both chlorine and nitrogen atoms within its structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydroxylamine to form the isoxazole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyridine-3-amine: A related compound with similar structural features but lacking the isoxazole ring.
Isoxazole Derivatives: Other compounds within the isoxazole family that share the core isoxazole structure but differ in their substituents.
Uniqueness
4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine is unique due to the presence of both chlorine atoms and the isoxazole ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H3Cl2N3O |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
4,6-dichloro-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3Cl2N3O/c7-3-1-2-4(5(8)10-3)6(9)11-12-2/h1H,(H2,9,11) |
InChI-Schlüssel |
GLGFDSRRYAEUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)





